AKR1B10 vs. AKR1B1 Selectivity: 1.48-Fold Preference for Aldose Reductase Family Member B1
In a direct comparative enzymatic assay, 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde exhibited differential inhibitory potency against two closely related human aldose reductase family members: AKR1B1 (aldose reductase) and AKR1B10 (small intestine reductase). The compound inhibited recombinant N-terminus His6-tagged AKR1B1 with an IC50 of 88 nM, while inhibition of AKR1B10 under identical assay conditions (pyridine-3-aldehyde reduction) yielded an IC50 of 130 nM, representing a 1.48-fold selectivity preference for AKR1B1 over AKR1B10 [1].
| Evidence Dimension | Enzyme Inhibition IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 88 nM (AKR1B1); IC50 = 130 nM (AKR1B10) |
| Comparator Or Baseline | Same compound tested against two paralogous human enzymes (AKR1B1 vs. AKR1B10) under identical assay conditions |
| Quantified Difference | 1.48-fold selectivity (AKR1B1/AKR1B10 IC50 ratio = 0.68) |
| Conditions | Human recombinant N-terminus His6-tagged enzymes expressed in E. coli BL21 DE3; pyridine-3-aldehyde reduction assay |
Why This Matters
This selectivity profile distinguishes the 6-carbaldehyde isomer from non-selective aldose reductase inhibitors and informs target prioritization in cancer metabolism versus diabetic complication programs where AKR1B10 is often upregulated.
- [1] BindingDB. BDBM50362839 (CHEMBL249447). Affinity Data: IC50 values for AKR1B1 and AKR1B10. Gifu Pharmaceutical University / ChEMBL. Available at: http://bdb8.ucsd.edu View Source
